molecular formula C14H18FNO2 B2855876 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine CAS No. 2176125-94-1

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine

Cat. No.: B2855876
CAS No.: 2176125-94-1
M. Wt: 251.301
InChI Key: BFKPQTBTIWGOFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine is a chemical compound with the molecular formula C14H18FNO2 and a molecular weight of 251.301. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a spirocyclic nonane moiety attached through an oxaspiro linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the spirocyclic nonane moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the spirocyclic moiety to the pyridine ring: This step involves the formation of an ether linkage between the spirocyclic nonane and the pyridine ring, typically through nucleophilic substitution reactions.

Industrial production methods for this compound would involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine can be compared with other similar compounds, such as:

    2-Fluoro-7-oxaspiro[3.5]nonan-2-yl)methanamine: This compound shares a similar spirocyclic nonane moiety but differs in the functional groups attached to the pyridine ring.

    5-Fluoro-2-oxindole derivatives: These compounds have a fluorine atom at the 5th position but differ in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of the fluorinated pyridine ring and the spirocyclic nonane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-(7-oxaspiro[3.5]nonan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-12-1-2-13(16-9-12)18-10-11-7-14(8-11)3-5-17-6-4-14/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKPQTBTIWGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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